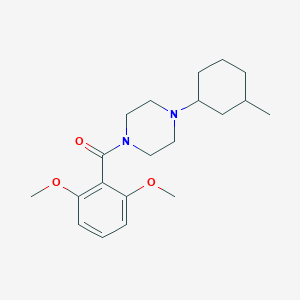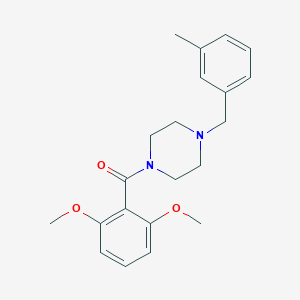
1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine, also known as DMCP, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. DMCP is a piperazine derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine is not yet fully understood, but it is believed to involve the modulation of serotonin signaling in the brain. Specifically, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to act as a partial agonist at the 5-HT1A receptor, which can lead to an increase in serotonin release and subsequent modulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on serotonin signaling, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has also been found to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for further study in the field of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine for lab experiments is its ability to selectively target the serotonin 5-HT1A receptor, which is a key player in mood regulation. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to have a relatively low toxicity profile, making it a safe compound for use in animal studies. However, one limitation of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine is its relatively low potency compared to other compounds that target the 5-HT1A receptor, which may limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is in the development of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine derivatives with increased potency and selectivity for the 5-HT1A receptor. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its anti-inflammatory and antioxidant effects. Finally, further research is needed to fully understand the mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine and its effects on neurotransmitter signaling in the brain.
合成法
The synthesis of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine is a complex process that involves several steps. The first step involves the reaction of 2,6-dimethoxybenzoyl chloride with 3-methylcyclohexylamine to form the intermediate 1-(2,6-dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine. This intermediate is then purified and further reacted with hydrochloric acid to form the final product, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine.
科学的研究の応用
1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of neuroscience, where 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to have unique effects on the central nervous system. Specifically, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been found to have an affinity for the serotonin 5-HT1A receptor, which plays a key role in regulating mood and anxiety.
特性
製品名 |
1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine |
|---|---|
分子式 |
C20H30N2O3 |
分子量 |
346.5 g/mol |
IUPAC名 |
(2,6-dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H30N2O3/c1-15-6-4-7-16(14-15)21-10-12-22(13-11-21)20(23)19-17(24-2)8-5-9-18(19)25-3/h5,8-9,15-16H,4,6-7,10-14H2,1-3H3 |
InChIキー |
MAAIIVIYJZJRBX-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC |
正規SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)
![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)



![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)
